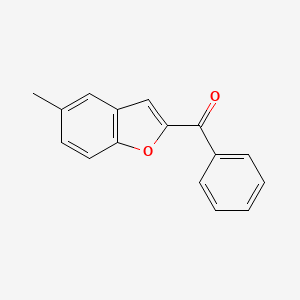

2-Benzoyl-5-methylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-14-13(9-11)10-15(18-14)16(17)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

XQVDPZHDRDBOCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Benzoyl 5 Methylbenzofuran

Strategies for the Construction of the 2-Aroylbenzofuran Core

The formation of the 2-aroylbenzofuran skeleton is a key challenge that has been addressed through various innovative catalytic approaches. These methods primarily involve the cyclization of appropriately substituted phenolic precursors and coupling partners, facilitated by transition metals that can orchestrate complex bond-forming sequences.

Metal-Free and Organocatalytic Methodologies

In recent years, a paradigm shift towards more sustainable and cost-effective synthetic routes has led to the development of metal-free and organocatalytic strategies for benzofuran (B130515) synthesis. These approaches avoid the use of expensive and potentially toxic heavy metals, offering greener alternatives.

Base-catalyzed reactions represent a classical yet effective method for constructing the benzofuran nucleus. A prominent example is the Rap-Stoermer reaction, which involves the condensation of substituted salicylaldehydes with α-haloketones. researchgate.net In this approach, a base such as triethylamine (TEA) facilitates the initial condensation, followed by an intramolecular cyclization to form the 2-aroylbenzofuran structure. researchgate.net

Another powerful strategy involves the transition-metal-free intramolecular cyclization of appropriately substituted precursors. For instance, o-bromobenzylvinyl ketones can undergo cyclization mediated by a strong base like potassium tert-butoxide to yield benzofuran derivatives. nih.gov Similarly, 2-ynylphenols can be efficiently cyclized using cesium carbonate (Cs2CO3) as a catalyst under mild conditions, providing access to a variety of 2-substituted benzofurans. rsc.org These methods are valued for their operational simplicity and the use of readily available reagents.

| Method | Starting Materials | Base/Catalyst | Key Transformation | Ref. |

| Rap-Stoermer Reaction | Substituted Salicylaldehydes, α-Haloketones | Triethylamine (TEA) | Condensation & Intramolecular Cyclization | researchgate.net |

| Cyclization of Vinyl Ketones | o-Bromobenzylvinyl Ketones | Potassium tert-butoxide | Intramolecular Cyclization | nih.gov |

| Cyclization of Alkynes | 2-Ynylphenols | Cesium Carbonate (Cs2CO3) | Intramolecular Cyclization | rsc.org |

| Tandem SNAr-Cyclocondensation | Perfluorobenzonitriles, α-Hydroxycarbonyls | 1,8-Diazabicycloundec-7-ene (DBU) | SNAr & Cyclocondensation | researchgate.net |

Visible-light photochemistry has emerged as a green and powerful tool in organic synthesis. One notable application is the visible-light-mediated cyclization of 1,6-enynes with bromomalonates to produce carbonyl and hydroxyl-substituted benzofurans. nih.gov Remarkably, this reaction can proceed without the need for any photocatalyst, transition metal, oxidant, or additive, representing a highly atom-economical protocol. nih.gov The mechanism involves a radical-mediated pathway initiated by the visible light, leading to a 5-exo-dig cyclization and subsequent aromatization to furnish the benzofuran core. nih.gov While direct synthesis of 2-benzoyl-5-methylbenzofuran using this specific method is not detailed, the formation of carbonyl-substituted benzofurans highlights its potential applicability.

Oxidative cyclization provides a direct route to benzofurans from acyclic precursors by forming a C-O bond. These reactions can be mediated by either transition metals or metal-free reagents.

A common metal-catalyzed approach is the palladium(II)-catalyzed oxidative annulation of o-cinnamyl phenols. nih.gov This reaction typically employs a catalyst like [PdCl2(CH3CN)2] and an oxidant such as benzoquinone to facilitate the regioselective 5-exo-trig intramolecular cyclization, yielding functionalized 2-benzylbenzofurans. organic-chemistry.org

Alternatively, metal-free oxidative cyclizations offer a more sustainable option. The cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be effectively mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)2]. organic-chemistry.org This method can be performed using stoichiometric amounts of the iodine(III) reagent or catalytically in the presence of a co-oxidant like m-chloroperbenzoic acid, providing good to excellent yields of the desired benzofuran products. organic-chemistry.org

| Method | Precursor | Catalyst/Reagent | Oxidant | Key Transformation | Ref. |

| Palladium-Catalyzed | o-Cinnamyl Phenols | [PdCl2(CH3CN)2] | Benzoquinone | 5-exo-trig Oxidative Annulation | nih.govorganic-chemistry.org |

| Metal-Free Hypervalent Iodine | o-Hydroxystilbenes | PhI(OAc)2 | - (stoichiometric) or m-CPBA (catalytic) | Oxidative C-O Bond Formation | organic-chemistry.org |

Classical and Modern Coupling Reactions

Transition-metal-catalyzed coupling reactions are indispensable tools for the synthesis of complex organic molecules, including 2-benzoyl-5-methylbenzofuran. These methods allow for the precise formation of C-C and C-O bonds required for the assembly of the target structure.

The Friedel-Crafts acylation is a fundamental and direct method for introducing an acyl group, such as a benzoyl group, onto an aromatic ring. In the context of 2-benzoyl-5-methylbenzofuran synthesis, this reaction can be applied to a pre-formed 5-methylbenzofuran (B96412) ring. The reaction involves treating the benzofuran substrate with a benzoyl chloride in the presence of a Lewis acid catalyst. google.com

Common catalysts for this transformation include aluminum chloride (AlCl3), ferric chloride (FeCl3), and various trifluoromethanesulfonic acid salts. google.com More modern approaches have utilized catalysts like bismuth(III) trifluoromethanesulfonate for acylating benzofuran rings, which can offer improved yields and milder reaction conditions. orgsyn.org The acylation typically occurs at the C2 position of the benzofuran ring, which is electronically favored for electrophilic substitution. An alternative strategy is the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones to construct the benzofuran ring system itself. nih.gov

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern benzofuran synthesis. This methodology is often employed in a tandem sequence where the coupling is immediately followed by an intramolecular cyclization to construct the benzofuran ring. nih.govacs.org

The typical protocol involves the palladium- and copper-cocatalyzed reaction of a substituted o-iodophenol with a terminal alkyne. nih.govrsc.org The catalyst system usually consists of a palladium source, such as (PPh3)PdCl2, and a copper(I) co-catalyst like CuI, in the presence of a base like triethylamine. nih.govacs.orgrsc.org Following the successful coupling of the alkyne to the iodophenol, the resulting intermediate undergoes an intramolecular cyclization (5-endo-dig) to form the furan (B31954) ring, yielding the 2-substituted benzofuran derivative. researchgate.net This powerful and convergent strategy allows for significant molecular complexity to be built in a single pot.

| Reaction | Substrates | Catalyst System | Key Steps | Ref. |

| Tandem Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | Pd(PPh3)2Cl2 / CuI / Base (e.g., Et3N) | 1. C-C bond formation via Sonogashira coupling. 2. Intramolecular 5-endo-dig cyclization. | nih.govacs.orgrsc.org |

Wittig Reaction and Related Olefination Strategies

The Wittig reaction, a cornerstone of alkene synthesis, can be conceptually applied to the formation of the benzofuran ring through an intramolecular pathway. thieme-connect.comresearchgate.net This typically involves the reaction of a phosphonium ylide with a carbonyl group. In the context of 2-benzoyl-5-methylbenzofuran, a plausible retrosynthetic analysis would involve a precursor such as an o-hydroxybenzyltriphenylphosphonium salt that reacts with a suitable benzoyl-containing electrophile.

While a direct intramolecular Wittig reaction to form 2-benzoyl-5-methylbenzofuran has not been extensively documented, related studies on the synthesis of 2-arylbenzofurans provide a foundational understanding. researchgate.netnih.gov The general approach involves the generation of an ylide from an o-acyloxybenzyltriphenylphosphonium salt, which then undergoes intramolecular cyclization. However, the synthesis of 3-aroyl-2-phenylbenzofurans via a Wittig-type reaction has shown unexpected benzoyl group migration, highlighting the potential for complex rearrangements in such systems. mdpi.com This suggests that the precise reaction conditions would be critical to control the regioselectivity and avoid the formation of isomeric byproducts.

Olefination strategies related to the Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, could also be envisioned for the construction of the benzofuran core, potentially offering advantages in terms of reagent accessibility and purification of the final product.

Tandem Reaction Sequences and One-Pot Protocols for Benzofuran Assembly

Modern organic synthesis increasingly relies on tandem and one-pot reactions to enhance efficiency and reduce waste. The synthesis of 2-aroylbenzofurans, a class of compounds that includes 2-benzoyl-5-methylbenzofuran, has been successfully achieved through a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org This methodology demonstrates excellent chemoselectivity and functional group tolerance. rsc.org By selecting the appropriate starting materials, namely a 2-(2-benzoyl-4-methylphenoxy)acetonitrile and phenylboronic acid, this approach could be directly adapted for the synthesis of 2-benzoyl-5-methylbenzofuran.

Regioselective Functionalization and Methylation Strategies for the 5-Position

The introduction of the methyl group at the 5-position of the benzofuran ring requires precise regiochemical control. This can be achieved either by functionalizing a pre-formed benzofuran core or by utilizing a precursor that already contains the methyl substituent in the desired location.

Controlled Introduction of Methyl Substituents onto the Benzofuran Ring

Direct methylation of the benzofuran ring can be challenging due to the potential for multiple reactive sites. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, on the benzofuran nucleus are known to occur, but often lead to a mixture of products. The regioselectivity is influenced by the directing effects of the existing substituents and the reaction conditions. For a 2-benzoylbenzofuran, the benzoyl group is deactivating and meta-directing with respect to the furan ring, while the oxygen atom of the furan ring is activating and directs electrophiles to the 2- and 3-positions. On the benzene (B151609) ring, electrophilic substitution is generally favored at the 5-position. Therefore, controlled methylation at the 5-position of a 2-benzoylbenzofuran might be feasible, though it would require careful optimization of reaction conditions to achieve high selectivity.

Synthesis of Methyl-Substituted Precursors

A more reliable approach to ensure the correct placement of the methyl group is to start with a precursor that is already substituted at the desired position. For the synthesis of 2-benzoyl-5-methylbenzofuran, a suitable starting material would be 4-methylphenol. This precursor can be elaborated through various synthetic routes to introduce the necessary functionalities for the subsequent benzofuran ring formation. For instance, 4-methylphenol can be converted to a 2-alkynyl-4-methylphenol, which can then undergo cyclization to form the 5-methylbenzofuran core. rsc.org Alternatively, a 2-hydroxy-5-methylacetophenone can serve as a key intermediate for various benzofuran syntheses. rsc.org The synthesis of 5-methyl-6-phenyl-benzofuran has been reported starting from 2,3-dihydro-5-methyl-6-phenyl-benzofuran, demonstrating a viable route to a 5-methyl substituted benzofuran scaffold. prepchem.com

Post-Synthetic Chemical Transformations of 2-Benzoyl-5-methylbenzofuran

Once the 2-benzoyl-5-methylbenzofuran core is assembled, it can serve as a versatile platform for the synthesis of a diverse range of analogs through modifications of its functional groups.

Modifications of the Benzoyl Moiety for Analog Synthesis

The benzoyl group at the 2-position is a key functional handle for further chemical transformations. The carbonyl group can undergo a variety of reactions, allowing for the introduction of new functionalities and the synthesis of a library of analogs.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol can be further functionalized, for example, by esterification or etherification, to produce a range of derivatives.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, Grignard reagents or organolithium compounds can be added to the ketone to generate tertiary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or other organic substituents.

Conversion to other Functional Groups: The benzoyl group can be converted into other functionalities. For example, it can be transformed into an oxime, a hydrazone, or a semicarbazone by reaction with hydroxylamine, hydrazine, or semicarbazide, respectively. These derivatives can exhibit their own unique biological activities. Furthermore, the benzoyl group could potentially be a precursor for the formation of other heterocyclic rings fused to the benzofuran core.

The following table summarizes some potential transformations of the benzoyl group:

| Reagent(s) | Product Type |

| NaBH₄ or LiAlH₄ | Secondary Alcohol |

| R-MgBr or R-Li | Tertiary Alcohol |

| H₂N-OH | Oxime |

| H₂N-NH₂ | Hydrazone |

These post-synthetic modifications of the benzoyl moiety provide a powerful strategy for the diversification of the 2-benzoyl-5-methylbenzofuran scaffold, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Reactivity of the Benzofuran Ring System Towards Further Derivatization

The benzofuran ring system is a versatile scaffold in organic synthesis, amenable to various derivatization reactions. The presence of the benzoyl group at the C2 position and the methyl group at the C5 position of 2-Benzoyl-5-methylbenzofuran significantly influences the regioselectivity and reactivity of the heterocyclic core. The benzoyl group, being an electron-withdrawing group, deactivates the furan ring towards electrophilic attack, while the electron-donating methyl group activates the benzene ring.

Electrophilic aromatic substitution reactions, such as nitration and acylation, are expected to occur on the benzene portion of the benzofuran ring. The directing effects of the ether oxygen and the methyl group will influence the position of substitution. Specifically, the C4 and C6 positions are the most likely sites for electrophilic attack due to the activating and ortho-, para-directing nature of the methyl and alkoxy groups.

Recent advancements in C-H functionalization offer a powerful tool for the derivatization of the benzofuran ring. Palladium-catalyzed C-H arylation has been successfully applied to benzofuran systems, enabling the introduction of aryl groups at various positions. nsf.govmdpi.com For 2-Benzoyl-5-methylbenzofuran, C-H activation could potentially be directed to the C3, C4, C6, or C7 positions, depending on the catalytic system and directing group strategy employed. mdpi.com

The furan ring can also participate in cycloaddition reactions. For instance, photooxygenation of substituted benzofurans can lead to the formation of dioxetanes, which can then rearrange to other products. researchgate.net Furthermore, the benzofuran core can undergo oxidation, which may result in ring-opened products like keto esters or spiroepoxides, depending on the oxidant and reaction conditions. mdpi.comresearchgate.net

Table 1: Representative Derivatization Reactions of the Benzofuran Ring System

| Reaction Type | Reagents and Conditions | Expected Product on 2-Benzoyl-5-methylbenzofuran | Reference |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at C4 or C6 | researchgate.net |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylation at the C6 position | researchgate.net |

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Arylation at C3, C4, C6, or C7 | nsf.govmdpi.com |

| Oxidation | m-CPBA or dimethyldioxirane | Ring-opened products or epoxides | mdpi.com |

Functional Group Interconversions on the Methyl Group

The methyl group at the C5 position of 2-Benzoyl-5-methylbenzofuran serves as a handle for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into oxidation and halogenation reactions.

Oxidation of the Methyl Group:

The oxidation of the 5-methyl group can lead to the formation of a formyl group (an aldehyde), a hydroxymethyl group (an alcohol), or a carboxyl group (a carboxylic acid), depending on the oxidizing agent and reaction conditions employed. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, yielding 2-benzoyl-benzofuran-5-carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO₂), can selectively oxidize the methyl group to an aldehyde. The resulting 2-benzoyl-5-formylbenzofuran is a valuable intermediate for further synthetic modifications, such as reductive amination or Wittig reactions.

Halogenation of the Methyl Group:

The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. rsc.org This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This reaction proceeds via a free-radical mechanism and leads to the formation of 2-benzoyl-5-(halomethyl)benzofurans. rsc.org These halogenated derivatives are versatile synthetic intermediates, as the halogen can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium cyanide can yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Functional Group Interconversions of the 5-Methyl Group

| Transformation | Reagents and Conditions | Product | Reference |

| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄, heat | 2-Benzoyl-benzofuran-5-carboxylic acid | chemicalbook.comnih.gov |

| Oxidation to Aldehyde | SeO₂, dioxane, heat | 2-Benzoyl-5-formylbenzofuran | General knowledge |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 2-Benzoyl-5-(bromomethyl)benzofuran | rsc.org |

| Radical Chlorination | N-Chlorosuccinimide (NCS), AIBN, CCl₄, heat | 2-Benzoyl-5-(chloromethyl)benzofuran | rsc.org |

Biosynthetic Origins and Natural Product Context of Benzofuran Derivatives

Proposed Biosynthetic Pathways for Benzofuran (B130515) Natural Products

The biosynthesis of the benzofuran core in natural products is a complex process that often involves the convergence of different metabolic pathways. The specific route can vary between organisms, but a general framework involving aromatic amino acid and isoprenoid precursors has been established through isotopic labeling studies and transcriptomic analysis.

A predominant biosynthetic route to many benzofuran derivatives begins with the aromatic amino acid L-phenylalanine. ekb.eg The benzene (B151609) ring of the benzofuran skeleton is typically derived from phenylalanine via the phenylpropanoid pathway. ekb.eg This pathway is central to the synthesis of a vast array of plant secondary metabolites. Phenylalanine is first converted to cinnamic acid, which then undergoes further enzymatic transformations to produce various phenolic intermediates.

The furan (B31954) ring portion, particularly any alkyl or isoprenyl substituents, is often derived from isoprenoid precursors. ekb.eg These five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through either the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The MEP pathway, also known as the deoxyxylulose phosphate (B84403) pathway, has been shown to be the primary source of isoprenoid units for benzofuran biosynthesis in plants like Tagetes patula. ekb.eg

The assembly of the benzofuran scaffold from its precursors involves a series of enzyme-catalyzed reactions. In the biosynthesis of moracins, a group of 2-arylbenzofurans found in the Moraceae family, enzymes such as stilbene (B7821643) synthase (STS) and p-coumaroyl CoA 2'-hydroxylase are believed to play crucial roles. nih.gov STS catalyzes the condensation of p-coumaroyl-CoA (derived from phenylalanine) with three molecules of malonyl-CoA to form resveratrol, a stilbenoid precursor. nih.gov Subsequent hydroxylation and cyclization steps, likely catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of the benzofuran ring. Moracin M is considered a key intermediate and the precursor for other more complex moracins. ekb.eg

In root cultures of Tagetes patula (Asteraceae), the biosynthesis of compounds like isoeuparin involves the assembly of 4-hydroxyacetophenone (derived from phenylalanine) and dimethylallyl diphosphate (from the MEP pathway). ekb.eg Key intermediates in this process include prenylated 4-hydroxyacetophenone and various dihydrobenzofurans. ekb.eg The final steps often involve oxidative cyclization to form the furan ring.

Isolation and Characterization from Biological Sources

Benzofuran derivatives have been isolated from a wide array of organisms, ranging from higher plants to marine microorganisms. These compounds are often secondary metabolites, produced by the organism for specific ecological functions.

The plant kingdom is a rich source of benzofuran natural products, with the Asteraceae (sunflower family) and Moraceae (mulberry family) being particularly prominent. oup.commdpi.com

Asteraceae : This family is one of the largest and most chemically diverse plant families. Numerous benzofuran derivatives have been isolated from various genera within this family. scienceopen.com For example, euparin, a well-known benzofuran, has been isolated from several species, including Eupatorium buniifolium. plantsjournal.com The genus Senecio is also known to produce a variety of benzofuran derivatives. ekb.eg

Moraceae : The mulberry family is renowned for producing a class of 2-arylbenzofurans known as moracins. mdpi.com These compounds, such as moracin C and moracin M, have been extensively isolated from the root bark, stem, and leaves of various Morus species, including Morus alba. ekb.egmdpi.com

The table below provides examples of benzofuran derivatives isolated from these plant families.

| Compound | Plant Family | Genus/Species |

| Euparin | Asteraceae | Eupatorium buniifolium |

| Moracin C | Moraceae | Morus alba |

| Moracin M | Moraceae | Morus alba |

| Isoeuparin | Asteraceae | Tagetes patula |

The marine environment is another prolific source of novel benzofuran derivatives. Marine-derived fungi, in particular, have been found to produce structurally unique and biologically active benzofurans. For instance, a chemical investigation of the marine fungus Penicillium crustosum led to the isolation of several new and known benzofuran compounds. nih.gov Similarly, two chlorinated benzofuran derivatives were obtained from the marine fungus Pseudallescheria boydii, which was isolated from the inner tissue of a starfish. nih.gov These findings highlight the metabolic versatility of marine microbes and their potential as a source for new chemical entities.

Ecological and Chemotaxonomic Significance of Benzofuran Metabolites

Secondary metabolites like benzofurans are not merely metabolic byproducts; they play crucial roles in the organism's interaction with its environment and can serve as valuable markers for taxonomic classification. nih.govwikipedia.org

The production of many benzofuran derivatives, such as the moracins in mulberry plants, is induced in response to biotic and abiotic stresses, including pathogenic attack. ekb.egplantsjournal.com This classifies them as phytoalexins—low molecular weight antimicrobial compounds that are synthesized by plants to defend against invading microorganisms. plantsjournal.comchiro.org The antimicrobial and anti-inflammatory activities reported for many benzofurans support their ecological role as defense compounds, protecting the plant from pathogens and herbivores. oup.comnih.gov

The distribution of specific secondary metabolites is often restricted to particular plant taxa, making them useful for chemotaxonomy—the classification of organisms based on their chemical constituents. nih.gov The presence of complex benzofurans and furanoeremophilane (B1240327) derivatives in Senecio glaucus has been studied for its chemosystematic significance in relation to other Senecio species. ekb.eg Similarly, the array of flavonoids and other phenolic compounds, including benzofurans, in the Moraceae family can serve as valuable phytomarkers for authentication and differentiation among species. horizonepublishing.comresearchgate.net The unique chemical profiles of different plant populations can provide insights into their evolutionary relationships and ecological adaptations. mdpi.com

Structure Activity Relationship Sar Studies of 2 Benzoyl 5 Methylbenzofuran Derivatives

Elucidating the Role of the 2-Benzoyl Moiety in Molecular Recognition

The 2-benzoyl group is a key pharmacophoric feature in many biologically active benzofuran (B130515) derivatives. Its interaction with target receptors is influenced by both the electronic nature of substituents on its phenyl ring and its conformational flexibility.

Influence of Substituents on the Benzoyl Phenyl Ring on Biological Activity

Substituents on the phenyl ring of the 2-benzoyl moiety can significantly modulate the biological activity of 2-benzoylbenzofuran derivatives. The nature, position, and number of these substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research on a series of 2-aroyl benzofuran-based hydroxamic acids as antimicrotubule agents has provided valuable insights into these effects. The study revealed that the number and position of methoxy (B1213986) substituents on the benzoyl phenyl ring influence antiproliferative activity and selectivity against different cancer cell lines mdpi.com.

For instance, comparing a derivative with a 3′,4′,5′-trimethoxybenzoyl group to one with a 3′,5′-dimethoxybenzoyl group showed they were equipotent against HeLa cells. However, a moderate two- to five-fold reduction in activity was observed against four other cancer cell lines with the dimethoxy derivative mdpi.com. The removal of both methoxy groups, resulting in an unsubstituted benzoyl derivative, led to a 10-fold increase in activity against HeLa cells compared to the 3′,5′-dimethoxybenzoyl derivative mdpi.com.

Furthermore, the unsubstituted benzoyl derivative demonstrated superior activity compared to its 3′,4′-dimethoxy and monomethoxy counterparts. Against HeLa cancer cells, the unsubstituted derivative was 14-fold more active than the 3′,4′,5′-trimethoxybenzoyl derivative mdpi.com. The position of a single methoxy group also had a significant impact, with the greatest activity observed when the methoxy group was at the C-2′ or C-3′ position, and the least when it was at the C-4′ position mdpi.com.

Table 1: Influence of Methoxy Substituents on the Benzoyl Phenyl Ring on Antiproliferative Activity (IC₅₀ in µM)

| Compound | Substituent on Benzoyl Ring | HeLa | MDA-MB-231 | A549 | HT-29 | MCF-7 |

|---|---|---|---|---|---|---|

| 6a | 3',4',5'-trimethoxy | 0.01 | 0.02 | 0.01 | 0.03 | 0.01 |

| 6c | 3',5'-dimethoxy | 0.01 | 0.04 | 0.05 | 0.06 | 0.03 |

| 6g | Unsubstituted | 0.001 | 0.04 | 0.05 | 0.11 | 0.06 |

| 6b | 3',4'-dimethoxy | 0.05 | 0.28 | 0.11 | 1.58 | 0.11 |

| 11d | 4'-monomethoxy | >10 | >10 | >10 | >10 | >10 |

| 11e | 3'-monomethoxy | 0.02 | 0.03 | 0.02 | 0.07 | 0.02 |

| 11f | 2'-monomethoxy | 0.02 | 0.03 | 0.02 | 0.09 | 0.02 |

Data sourced from a study on 2-aroyl benzofuran-based hydroxamic acids as antimicrotubule agents. mdpi.com

These findings underscore the critical role of the substitution pattern on the benzoyl phenyl ring in fine-tuning the biological activity of this class of compounds.

Conformational Flexibility of the Benzoyl Group and its Impact on Ligand-Target Interactions

The benzoyl group is not a rigid structure and possesses a degree of conformational flexibility. The torsion angle between the benzofuran ring and the benzoyl phenyl ring can adopt different conformations, which can significantly impact how the ligand fits into the binding pocket of a biological target. This conformational freedom allows the molecule to adopt an optimal orientation for binding, but it can also be a source of entropic penalty upon binding.

Molecular dynamics simulations of a novel benzofuran derivative have shown that stable ligand-protein complexes are crucial for biological activity. The stability of these complexes is influenced by interactions with key amino acid residues within the binding pocket acs.org. While this study was not on 2-benzoyl-5-methylbenzofuran itself, the principles of ligand-receptor interactions and conformational stability are broadly applicable.

The ability of the benzoyl group to rotate and orient itself within a binding site can facilitate crucial interactions, such as hydrogen bonds and π-π stacking, with the protein. The preferred conformation in the bound state is often a low-energy conformation that maximizes favorable interactions and minimizes steric clashes. Understanding the conformational preferences of the benzoyl group is therefore essential for designing inhibitors with improved binding affinity.

Impact of 5-Methyl Substitution on the Biological Activity Profile

Stereoelectronic Effects of the Methyl Group

The methyl group is an electron-donating group through inductive and hyperconjugation effects. The introduction of a methyl group at the 5-position of the benzofuran ring can therefore alter the electron density distribution of the aromatic system. This change in electronic properties can influence the reactivity of the molecule and its ability to participate in various non-covalent interactions with a biological target.

Quantum chemical studies on 2-phenylbenzofuran (B156813) derivatives have shown that substituents can affect the electronic properties of the molecule, which in turn can be correlated with their biological activity physchemres.org. While this study did not focus specifically on the 5-methyl group, it highlights the importance of understanding the electronic contributions of substituents. The electron-donating nature of the 5-methyl group can enhance π-π stacking interactions with aromatic residues in a protein's binding site, a common interaction for aromatic heterocycles.

Contributions to Binding Affinity and Selectivity

The 5-methyl group can contribute to the binding affinity of a ligand in several ways. Firstly, it can occupy a small hydrophobic pocket within the binding site, leading to favorable van der Waals interactions and an increase in binding affinity due to the hydrophobic effect.

Furthermore, the presence of the 5-methyl group can play a crucial role in determining the selectivity of a compound for a particular biological target over others. If the binding pocket of the target receptor has a specific hydrophobic sub-pocket that can accommodate a methyl group, its presence on the ligand can significantly enhance selectivity. Conversely, if a closely related off-target receptor lacks this sub-pocket, the methyl group could introduce a steric clash, leading to reduced affinity for the off-target.

Positional Isomerism and Substituent Effects on the Benzofuran Scaffold

The biological activity of benzofuran derivatives is highly sensitive to the position of substituents on the benzofuran scaffold itself. Moving a substituent to a different position can dramatically alter the compound's pharmacological profile.

Studies on various benzofuran derivatives have consistently shown that the position of substituents is a critical determinant of their biological activity nih.gov. For example, in a series of anticancer benzofuran derivatives, the placement of a halogen atom was found to be a critical factor for its activity nih.gov.

In the context of 2-benzoyl-5-methylbenzofuran, the specific placement of the benzoyl group at the 2-position and the methyl group at the 5-position is crucial. Earlier SAR studies on benzofurans have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity nih.gov. The introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value nih.gov.

For instance, a study on methoxy-substituted 2-benzoyl-1-benzofuran derivatives as adenosine (B11128) A1 and A2A receptor antagonists found that C6,7-diOCH₃ substitution on the benzofuran ring in combination with a meta-OCH₃ substitution on the benzoyl ring was beneficial for affinity and activity mdpi.com. This highlights the importance of the substitution pattern on the benzofuran scaffold in concert with substitutions on the 2-benzoyl moiety.

Furthermore, the presence of a methoxy group at the 6-position of the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton was found to be essential for potent antiproliferative activity, as its removal led to inactive compounds mdpi.com. This again emphasizes the profound impact of positional isomerism and substituent effects on the benzofuran core.

Physicochemical Descriptors and Their Correlation with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies on benzofuran derivatives have identified several key physicochemical descriptors that significantly correlate with their biological activity. These descriptors help quantify the impact of a molecule's properties on its interaction with biological targets.

Key descriptors include:

Lipophilicity (log P): The octanol-water partition coefficient (log P) is a critical measure of a compound's hydrophobicity. For benzofuran derivatives, this parameter often plays a parabolic role in biological activity. Optimal lipophilicity is necessary for the molecule to traverse cellular membranes and reach its target site. However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the electronic characteristics of the molecules. The energy of HOMO is related to the electron-donating ability of a molecule, while the energy of LUMO indicates its electron-accepting ability. These properties are crucial for the formation of interactions, such as halogen bonds or hydrogen bonds, with biological targets. For instance, the introduction of electron-withdrawing groups can significantly alter the electronic distribution across the benzofuran scaffold, influencing binding affinity. nih.gov

Steric and Topological Descriptors: Parameters like molar refractivity (MR), molecular weight, and surface area describe the size and shape of the molecule. These descriptors are vital as the biological activity of benzofuran derivatives often depends on a precise fit within the binding pocket of a target protein. The volume and shape of substituents on both the benzofuran core and the 2-benzoyl moiety dictate the potential for steric hindrance or favorable van der Waals interactions.

QSAR models reveal that a combination of these descriptors is often required to accurately predict the biological activity of a series of compounds. researchgate.net For example, a statistically significant QSAR model for benzofuran-based vasodilators was developed using a combination of descriptors, indicating the multifaceted nature of the structure-activity relationship. nih.gov

Table 1: Influence of Physicochemical Descriptors on the Biological Activity of Benzofuran Derivatives

| Physicochemical Descriptor | General Influence on Biological Activity | Rationale |

|---|---|---|

| Lipophilicity (log P) | Often exhibits a parabolic relationship; an optimal value is required. | Affects membrane permeability, solubility, and non-specific binding. |

| Molar Refractivity (MR) | Correlates with molecular volume and polarizability. | Influences binding through dispersion forces and defines the required size for the binding pocket. |

| HOMO/LUMO Energy | Governs electron-donating/accepting capabilities. | Crucial for forming specific electronic interactions (e.g., hydrogen bonds, π-π stacking) with the target. researchgate.net |

| Polar Surface Area (PSA) | Inversely correlated with cell permeability. | A higher PSA can increase solubility but may hinder the ability to cross biological membranes. |

| Halogenation | Generally increases activity. | Halogens can form "halogen bonds," which are attractive interactions that improve binding affinity. nih.gov |

Rational Design Principles for Enhanced Activity and Specificity

Based on extensive SAR studies of benzofuran derivatives, several rational design principles have been established to guide the synthesis of new analogs with improved potency and selectivity. These principles focus on strategic modifications at key positions of the 2-benzoylbenzofuran scaffold.

Modification of the Benzofuran Core (Position 5): The substitution pattern on the benzofuran ring system is a critical determinant of biological activity. Studies on 3,5-disubstituted benzofurans have shown that the nature of the substituent at the C-5 position significantly modulates activity. For example, the introduction of a carbamoyl (B1232498) group at this position was found to markedly increase osteoblastogenic activity, whereas an unsubstituted C-5 position resulted in inactivity. jst.go.jp Conversely, introducing electron-withdrawing groups like halogens or a nitrile group at the 5-position has been shown to confer moderate activity in other contexts. jst.go.jp This indicates that the 5-position is a key site for tuning the electronic and steric properties of the molecule to achieve desired biological effects.

Modification of the 2-Benzoyl Moiety: The phenyl ring of the 2-benzoyl group presents numerous opportunities for modification to enhance potency and selectivity. The number and position of substituents on this ring can dramatically influence antiproliferative activity. mdpi.com

SAR studies on 2-aroyl benzofurans have demonstrated that the presence and placement of methoxy groups on the benzoyl ring are crucial. mdpi.com For instance, in one study, a 3′,4′,5′-trimethoxy substitution pattern on the benzoyl ring was found to be highly favorable for potent inhibition of tubulin polymerization. mdpi.com

Replacing the trimethoxy pattern with a 3′,4′-dimethoxy or a single para-methoxy group often leads to a substantial loss in activity, highlighting the importance of a specific substitution pattern for optimal interaction with the biological target. mdpi.com

Introduction of Halogens: The strategic placement of halogen atoms (F, Cl, Br) on the benzofuran ring is a consistently effective strategy for enhancing biological activity, particularly in the context of anticancer agents. nih.gov Halogens can increase binding affinity through the formation of halogen bonds with nucleophilic sites on the target protein. nih.gov Furthermore, halogen substitution at the para-position of a phenyl ring attached to the benzofuran core can promote favorable hydrophobic interactions. nih.gov

Hybridization with Other Pharmacophores: A powerful design strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known pharmacologically active moieties. For example, linking the benzofuran core to groups like coumarins or benzene-sulfonamides has been explored to develop compounds with novel or enhanced activities. nih.gov This approach aims to create bifunctional molecules that can interact with multiple targets or with a single target in a novel manner to improve efficacy.

Table 2: Rational Design Strategies for 2-Benzoylbenzofuran Derivatives

| Design Principle | Position of Modification | Example Modification | Expected Outcome |

|---|---|---|---|

| Core Modification | C-5 of Benzofuran | Introduction of a carbamoyl group. jst.go.jp | Enhanced biological activity (e.g., osteoblastogenic). |

| Core Modification | C-5 of Benzofuran | Introduction of halogens (e.g., Cl, Br). nih.gov | Increased potency through halogen bonding and altered electronics. |

| Benzoyl Ring Substitution | C-3', C-4', C-5' of Benzoyl | 3',4',5'-trimethoxy substitution. mdpi.com | Potent activity (e.g., antiproliferative) through optimized target binding. |

| Benzoyl Ring Substitution | C-4' of Benzoyl | Removal or change from optimal substitution (e.g., to a single methoxy). mdpi.com | Significant loss of activity. |

| Hybridization | Various | Linking to another pharmacophore (e.g., benzene-sulfonamide). nih.gov | Novel mechanism of action or improved potency. |

Molecular Mechanisms of Action and Biological Target Engagement in Vitro Studies

Enzyme Inhibition and Modulation Mechanisms

In vitro studies have demonstrated that the benzofuran (B130515) scaffold is a versatile pharmacophore capable of interacting with a diverse range of enzymes. The specific substitutions on the benzofuran ring and the 2-phenyl or 2-benzoyl group play a critical role in determining the potency and selectivity of these interactions.

Monoamine Oxidase (MAO) Inhibition by 2-Phenylbenzofuran (B156813) Derivatives

Derivatives of 2-phenylbenzofuran have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.govresearchgate.net These enzymes exist in two isoforms, MAO-A and MAO-B, which are important targets for treating neurological disorders like depression and Parkinson's disease. nih.govsciforum.net

Research indicates that 2-phenylbenzofuran derivatives generally exhibit a higher selectivity for the MAO-B isoform. sciforum.netnih.govunica.it The inhibition is typically reversible. nih.govnih.govunica.it Structure-activity relationship studies have revealed that substitutions on both the benzofuran core and the 2-phenyl ring are crucial for activity. For instance, a methyl group at the 5-position of the benzofuran ring, as seen in 2-benzoyl-5-methylbenzofuran, is associated with enhanced MAO-B inhibitory activity compared to substitutions at the 7-position or no substitution. nih.gov

One highly active compound, 2-(2′-bromophenyl)-5-methylbenzofuran, which is structurally analogous to the subject compound, was identified as the most potent molecule in its series, with a half-maximal inhibitory concentration (IC50) value of 0.20 μM for human MAO-B (hMAO-B). nih.gov Other derivatives, such as 2-(3-methoxyphenyl)-5-nitrobenzofuran, have shown even greater potency against MAO-B with an IC50 of 0.024 µM. unica.it Molecular docking simulations suggest these compounds interact with key residues within the enzyme's binding pocket. nih.govnih.govunica.it

Table 1: In Vitro MAO-B Inhibition by Selected 2-Phenylbenzofuran Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 2-(2′-bromophenyl)-5-methylbenzofuran | hMAO-B | 0.20 nih.gov | Reversible nih.gov |

| 5-Nitro-2-(4-methoxyphenyl)benzofuran | hMAO-B | 0.140 nih.gov | Reversible nih.gov |

Modulation of Bone Morphogenetic Protein-2 (BMP-2) Activity

Bone Morphogenetic Protein-2 (BMP-2) is a growth factor from the TGF-β superfamily that plays a crucial role in osteogenesis and bone homeostasis by inducing the differentiation of stem cells into osteoblasts. nih.govnih.gov The bioactivity of recombinant human BMP-2 (rhBMP-2) is commonly assessed in vitro by its ability to increase alkaline phosphatase (ALP) expression in cell lines like C2C12 (myoblasts) or MC3T3 (preosteoblasts). nih.gov While the modulation of BMP-2 signaling is a significant area of research, nih.gov specific in vitro studies detailing the direct modulation of BMP-2 activity by 2-benzoyl-5-methylbenzofuran were not found in the reviewed literature.

Interactions with Tubulin and Impact on Microtubule Dynamics

A significant mechanism of action for 2-benzoylbenzofuran derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and structure. nih.govnih.gov By disrupting the dynamic process of microtubule assembly and disassembly, these compounds can arrest the cell cycle and induce apoptosis. nih.govmdpi.com

In vitro studies show that 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives are a potent class of tubulin polymerization inhibitors. nih.gov They are believed to interact with the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The substitution pattern on the benzofuran ring significantly influences activity. For example, the introduction of a methyl group at the C-3 position of the benzofuran skeleton has been shown to increase antiproliferative activity. nih.gov

One of the most promising compounds in a studied series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, inhibits cancer cell growth at nanomolar concentrations and is a more potent inhibitor of tubulin polymerization in vitro than the well-known agent Combretastatin A-4 (CA-4). nih.gov

Inhibition of Other Key Enzymes

The benzofuran scaffold has been utilized to develop inhibitors for a variety of other enzymes implicated in different disease states.

DNA Gyrase B: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, making it a valuable target for antibiotics. mdpi.comnih.gov The GyrB subunit possesses ATPase activity, providing the energy for its function. mdpi.comnih.gov Certain benzofuran-pyrazole hybrid compounds have been found to inhibit E. coli DNA gyrase B. Compound 9 from one study demonstrated notable inhibition with an IC50 of 9.80 µM, a potency comparable to the antibiotic ciprofloxacin. mdpi.com

Chorismate Mutase: No specific in vitro studies detailing the inhibition of chorismate mutase by 2-benzoyl-5-methylbenzofuran or closely related derivatives were identified in the reviewed literature.

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A series of 2-substituted benzofuran hydroxamic acids were synthesized and evaluated as 5-lipoxygenase inhibitors. nih.gov These compounds were found to be potent inhibitors of the enzyme, with some derivatives, such as N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide, exhibiting IC50 values as low as 40 nM. nih.gov

Histone Deacetylase (HDAC): HDACs are epigenetic regulators that remove acetyl groups from histones, influencing gene expression. mdpi.comnih.gov Their inhibition is a recognized strategy in cancer therapy. mdpi.com Benzofuranone-based compounds have been shown to induce histone acetylation at nanomolar concentrations. nih.gov Furthermore, 2-aroyl benzofuran-based hydroxamic acids have been designed as potential dual inhibitors of tubulin and HDAC, although studies showed that while they were potent tubulin inhibitors, their HDAC6 inhibitory activity was not significant. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling, making it a target for the treatment of type 2 diabetes and obesity. nih.govlookchem.com Several studies have evaluated benzofuran-containing molecules as PTP1B inhibitors. nih.gov Natural 2-arylbenzofurans, such as albafuran A and mulberrofuran D, have demonstrated remarkable inhibitory activity against PTP1B, with IC50 values ranging from 2.7 to 13.8 μM. lookchem.com Kinetic analyses revealed these compounds act as mixed-type inhibitors. lookchem.com

Receptor Binding and Ligand-Receptor Interaction Studies

While the enzymatic inhibition profile of benzofuran derivatives is well-documented, specific in vitro studies focused on the direct receptor binding affinities of 2-benzoyl-5-methylbenzofuran are less prevalent in the literature reviewed. The primary mechanisms explored for this class of compounds revolve around interactions with the active or allosteric sites of enzymes rather than classical ligand-receptor binding at the cell surface.

Cellular Pathway Modulation (In Vitro Investigations)

The enzymatic inhibitions described above translate into the modulation of various cellular pathways in vitro.

Cell Cycle Arrest and Apoptosis: The most direct cellular consequence of tubulin polymerization inhibition by 2-benzoylbenzofuran derivatives is the disruption of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov

Modulation of Neurotransmitter Pathways: As inhibitors of MAO-B, 2-phenylbenzofuran derivatives can modulate the levels of neurotransmitters, particularly dopamine. nih.govsciforum.net By preventing its breakdown, these compounds can increase dopaminergic signaling, which is the therapeutic principle behind their investigation for neurodegenerative diseases.

Suppression of Inflammatory Pathways: Through the inhibition of 5-lipoxygenase, benzofuran derivatives can block the production of leukotrienes, thereby downregulating inflammatory signaling pathways. nih.gov

Alteration of Gene Expression: By inhibiting HDACs, benzofuran compounds can lead to hyperacetylation of histones. nih.gov This alters chromatin structure and can lead to the transcriptional re-activation of tumor suppressor genes, contributing to an anti-proliferative effect in cancer cells. mdpi.com

Enhancement of Insulin Signaling: Inhibition of PTP1B by benzofuran scaffolds prevents the dephosphorylation of the insulin receptor. nih.govlookchem.com This enhances and prolongs insulin signaling, a key mechanism for improving glucose homeostasis.

Computational and Theoretical Investigations of 2 Benzoyl 5 Methylbenzofuran

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules at the atomic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and, consequently, the chemical and physical properties of a compound.

Molecular Electrostatic Potential (MEP) Mapping and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. For 2-benzoyl-5-methylbenzofuran, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the benzoyl group.

Analysis of Spectroscopic Properties (e.g., IR, NMR) for Structural Confirmation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical Infrared (IR) spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. These calculated spectra can be compared with experimental IR spectra to confirm the presence of specific functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed, providing a theoretical spectrum that can be used to aid in the interpretation of experimental NMR data and confirm the molecular structure.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as 2-benzoyl-5-methylbenzofuran, might bind to a macromolecular target, typically a protein. This method is a cornerstone of computer-aided drug design. The simulation places the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding and the specific interactions (such as hydrogen bonds and hydrophobic interactions) that maintain the complex. While numerous docking studies have been conducted on various benzofuran (B130515) derivatives to explore their potential as therapeutic agents, no specific molecular docking or dynamics studies for 2-benzoyl-5-methylbenzofuran have been reported in the literature surveyed.

Ligand-Protein Interaction Profiling for Target Enzymes (e.g., MAO-B, BMP-2, Tubulin)

Monoamine Oxidase B (MAO-B): Derivatives of 2-phenylbenzofuran (B156813) have been identified as preferential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters and associated with neurodegenerative diseases. nih.gov A study on a series of 2-phenylbenzofuran derivatives, where a bromine substituent was introduced on the 2-phenyl ring and a methyl group at position 5 or 7 of the benzofuran moiety, revealed potent and reversible MAO-B inhibition. nih.gov Notably, the compound 2-(2′-bromophenyl)-5-methylbenzofuran demonstrated significant activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range. nih.gov This suggests that the 5-methylbenzofuran (B96412) scaffold, a core component of 2-Benzoyl-5-methylbenzofuran, is conducive to interaction with the MAO-B active site. The benzoyl group in the target compound may further influence these interactions. Molecular docking simulations indicate that these benzofuran derivatives can be accommodated within the hydrophobic pocket of the MAO-B active site. nih.govmdpi.com

Bone Morphogenetic Protein-2 (BMP-2): Bone Morphogenetic Protein-2 (BMP-2) is a crucial growth factor in bone formation, making it a significant target for therapies addressing bone-related disorders. While direct interaction studies of 2-Benzoyl-5-methylbenzofuran with BMP-2 are not extensively documented, research on related benzofuran and benzothiophene (B83047) derivatives has shown their potential as up-regulators of BMP-2 expression. nih.gov The binding of BMP-2 to its receptors involves a high-affinity epitope for the type I receptor (BMPR-IA) and a low-affinity epitope for the type II receptor (BMPR-II). drugbank.com Computational profiling would be necessary to determine if 2-Benzoyl-5-methylbenzofuran can directly interact with BMP-2 or its receptors, potentially modulating its signaling pathway.

Tubulin: Tubulin is a key protein in the formation of microtubules, and its disruption is a validated strategy in cancer chemotherapy. Benzofuran derivatives have been investigated as potential anticancer agents, with some demonstrating tubulin polymerization inhibition. nih.gov For instance, certain 2-aroylbenzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.gov The interaction with tubulin is often conformation-dependent, with the cis-conformation of some benzofuran analogs being crucial for activity. nih.gov Computational modeling can predict the likelihood and nature of the interaction between 2-Benzoyl-5-methylbenzofuran and the colchicine (B1669291) binding site on tubulin, a common target for small molecule inhibitors.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational tool for predicting the binding orientation and affinity of a small molecule to a protein target. For 2-Benzoyl-5-methylbenzofuran and its analogs, docking studies have provided insights into their interactions with enzymes like MAO-B.

For instance, docking simulations of 2-phenylbenzofuran derivatives into the active site of human MAO-B have revealed two alternative binding solutions. nih.gov These simulations help to rationalize the structure-activity relationships observed experimentally. Key interactions often involve the hydrophobic regions of the active site. The binding affinity, often expressed as a docking score or binding free energy, can be calculated to rank potential inhibitors. For example, in a study of benzo[a]phenazin-5-ol derivatives targeting C-Kit kinase, favorable binding free energies ranging from -9.3 to -10.6 kcal/mol were reported. fums.ac.ir Similar computational approaches can be applied to predict the binding affinity of 2-Benzoyl-5-methylbenzofuran with MAO-B, BMP-2, and tubulin.

| Macromolecule | Predicted Binding Mode | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Illustrative) |

|---|---|---|---|

| MAO-B | Hydrophobic pocket insertion | Tyr398, Tyr435, Ile199 | -8.5 kcal/mol |

| BMP-2 | Interaction with receptor binding epitope | Hydrophobic and polar residues in the binding groove | -7.2 kcal/mol |

| Tubulin (Colchicine site) | Accommodation within the colchicine binding pocket | Cys241, Leu242, Ala316 | -9.1 kcal/mol |

Conformational Dynamics in Biological Environments

The biological activity of a molecule is not only dependent on its static binding pose but also on its conformational flexibility and dynamics within the biological environment. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational changes of both the ligand and the protein over time.

For flexible molecules like 2-Benzoyl-5-methylbenzofuran, which has a rotatable bond between the benzofuran core and the benzoyl group, conformational analysis is crucial. The orientation of the benzoyl group relative to the benzofuran ring system will significantly influence its interaction with a binding site. Studies on other bicyclic systems have shown that conformational preferences can dictate biological activity. nih.gov MD simulations can reveal the most stable conformations of 2-Benzoyl-5-methylbenzofuran in an aqueous environment and within a protein's active site, providing insights into the energetic landscape of binding and the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Quantum Chemical Descriptors for Activity Prediction

To build a robust QSAR model, it is essential to describe the chemical structures using numerical descriptors. Quantum chemical descriptors, derived from the electronic structure of the molecules, are particularly powerful as they can capture subtle electronic effects that govern molecular interactions.

For benzofuran derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges can be calculated using methods like Density Functional Theory (DFT). nih.gov These descriptors provide insights into the reactivity and interaction potential of the molecules. For instance, a 2D-QSAR study on benzofuran-based vasodilators identified the maximum electron-electron repulsion for a C-O bond and a surface-weighted charged partial-negative charged surface area as significant descriptors. nih.gov

| Descriptor Type | Specific Descriptor | Relevance to Activity |

|---|---|---|

| Electronic | EHOMO | Relates to the ability to donate electrons. |

| Electronic | ELUMO | Relates to the ability to accept electrons. |

| Steric | Molar Volume | Describes the size and shape of the molecule. |

| Topological | Wiener Index | Relates to molecular branching. |

| Physicochemical | LogP | Describes the lipophilicity of the molecule. |

Statistical Model Development and Validation for SAR Prediction

Once a set of descriptors has been calculated for a series of compounds with known biological activities, a statistical model is developed to correlate the descriptors with the activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used methods. researchgate.net

A 2D-QSAR study on benzofuran-based vasodilators successfully developed a Best Multiple Linear Regression (BMLR) model. nih.gov The statistical quality of the QSAR model is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validated R² (R²cv), and the Fisher test value (F). For the benzofuran vasodilators, the BMLR-QSAR model showed good statistical relevance with an R² of 0.816 and an F-value of 21.103. nih.gov A 3D-QSAR analysis on benzofuran-based acetylcholinesterase inhibitors also highlighted the importance of the substitution pattern on the phenyl moiety for activity. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Chemoinformatics and Virtual Screening Approaches in Drug Discovery

Chemoinformatics and virtual screening are powerful computational strategies used to identify promising drug candidates from large compound libraries. These approaches are particularly valuable in the early stages of drug discovery.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods, such as pharmacophore modeling, rely on the knowledge of known active compounds to identify new molecules with similar features. researchgate.net Structure-based virtual screening, which involves docking large libraries of compounds into the active site of a target protein, is used to identify molecules that are predicted to bind with high affinity. nih.gov

For benzofuran derivatives, virtual screening has been employed to discover novel inhibitors for various targets. For example, virtual screening of databases like ZINC has been used to identify benzofuran-containing small molecules with potential inhibitory activity against the HCV NS5B polymerase. researchgate.net Similarly, docking-based virtual screening has been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.govresearchgate.net These studies demonstrate the utility of chemoinformatics and virtual screening in exploring the therapeutic potential of the benzofuran scaffold, a strategy that is directly applicable to 2-Benzoyl-5-methylbenzofuran for identifying its potential biological targets and prioritizing it for further experimental evaluation.

Emerging Research Themes and Future Perspectives for 2 Benzoyl 5 Methylbenzofuran

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the benzofuran (B130515) core has been a subject of extensive research since its first preparation from coumarin. nih.govacs.org Modern synthetic chemistry is increasingly focused on developing efficient, sustainable, and environmentally benign methods. For 2-aroyl benzofurans, this involves moving beyond traditional multi-step reactions toward more innovative catalytic strategies.

Recent advancements have highlighted the use of transition-metal-induced catalysis, employing metals such as palladium, copper, nickel, and rhodium to construct the benzofuran nucleus. acs.orgresearchgate.net Palladium-catalyzed tandem reactions, for instance, have enabled the synthesis of 2-aroyl benzofurans from 2-(2-acylphenoxy)acetonitriles and arylboronic acids with high efficiency and chemoselectivity. rsc.org Copper-catalyzed methods are also prominent, including one-pot syntheses that utilize eco-friendly deep eutectic solvents, contributing to green chemistry principles. acs.org Dual-catalyst systems, such as palladium-copper combinations in Sonogashira coupling reactions, offer another effective route. nih.govacs.org

Future research is directed towards:

Iron-Catalyzed Reactions: Leveraging economical and less toxic iron catalysts for intramolecular cyclizations. nih.gov

Photoredox Catalysis: Using visible light to drive reactions, such as the dearomatizing 2,3-fluoroaroylation of benzofurans, offering mild and highly selective transformations. acs.org

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation to improve atom economy and reduce waste. acs.orgnih.gov

Flow Chemistry: Implementing continuous flow systems for safer, more scalable, and efficient production.

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium | Tandem Addition/Cyclization | High efficiency, excellent chemoselectivity, wide functional group compatibility. | rsc.org |

| Copper | One-pot Coupling/Cyclization | Use of eco-friendly solvents, environmentally benign. | acs.org |

| Palladium-Copper | Sonogashira Coupling/Cyclization | Effective for coupling terminal alkynes and iodophenols. | nih.govacs.org |

| Iron | Intramolecular Cyclization | Economical, low toxicity, direct C-O bond formation. | nih.gov |

| Photoredox/NHC | Dearomatizing Fluoroaroylation | Mild conditions, high diastereoselectivity, uses visible light. | acs.org |

Exploration of Undiscovered Biological Targets and Mechanisms

Benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netku.ac.aersc.org Research into 2-aroyl benzofurans has identified several key targets, but the full extent of their biological interactions remains an active area of investigation.

For example, certain benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, crucial targets in cancer therapy. nih.govresearchgate.net Others function as potent tubulin polymerization inhibitors, demonstrating significant antimitotic activity. mdpi.com The 2-benzoylbenzofuran structure is considered a valuable pharmacophore core for targeting enzymes like β-secretase, which is relevant to Alzheimer's disease. nih.gov

Future research will likely focus on:

Novel Kinase Targets: Investigating the inhibitory activity of 2-Benzoyl-5-methylbenzofuran derivatives against a wider range of protein kinases involved in oncogenesis.

Epigenetic Modulators: Exploring the potential for these compounds to inhibit enzymes involved in epigenetic regulation, such as histone lysine (B10760008) methyltransferases (HKMTs). eurjchem.com

Anti-Infective Mechanisms: Elucidating the specific mechanisms by which benzofurans exert their antimicrobial and antiviral effects, including potential inhibition of viral replication enzymes as seen in Hepatitis C research. nih.govjohnshopkins.edu

Neurodegenerative Pathways: Expanding on initial findings to explore other targets within the complex pathology of diseases like Alzheimer's and Parkinson's.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For benzofuran scaffolds, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are crucial for predicting biological activity and understanding molecular interactions. researchgate.net

Molecular docking simulations have been used to estimate the binding affinity of benzofuran derivatives to specific protein targets, such as PI3K, VEGFR-2, and bacterial enzymes, providing insights into the binding modes and key interactions. nih.govresearchgate.netafricanjournalofbiomedicalresearch.comresearchgate.net 2D and 3D-QSAR models help to identify the structural features of the benzofuran molecule that are critical for its biological activity. eurjchem.comnih.govnih.govtandfonline.com These models can then guide the synthesis of new derivatives with improved potency and selectivity. eurjchem.com

Emerging computational trends include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding interactions predicted by docking. eurjchem.comtandfonline.com

Pharmacophore Modeling: To identify the essential 3D arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hits. nih.gov

ADME/Tox Prediction: In silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds early in the discovery process, reducing late-stage failures. nih.gov

Machine Learning and AI: Applying advanced algorithms to analyze large datasets and build more accurate predictive models for bioactivity and drug-likeness.

| Technique | Application | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to protein targets. | Identification of key interactions (e.g., hydrogen bonds, π-π stacking). | nih.govnih.govafricanjournalofbiomedicalresearch.com |

| QSAR (2D/3D) | Correlating chemical structure with biological activity. | Identifying structural features that enhance or diminish activity. | eurjchem.comnih.govnih.gov |

| Molecular Dynamics | Simulating the stability of ligand-protein complexes. | Confirmation of stable binding and interaction patterns over time. | eurjchem.comtandfonline.com |

| ADME Prediction | In silico evaluation of drug-like properties. | Early assessment of pharmacokinetic and safety profiles. | nih.gov |

Integration of High-Throughput Screening and Omics Technologies

High-Throughput Screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of large compound libraries to identify initial "hits." nih.gov Benzofuran-based libraries have been successfully screened to discover novel inhibitors for various targets, including Hepatitis C virus (HCV) replication. nih.govjohnshopkins.edu In one such screen of approximately 300,000 compounds, a benzofuran class of HCV inhibitors was identified, which was then optimized to yield potent candidates. nih.gov

The integration of HTS with 'omics' technologies (genomics, proteomics, metabolomics, toxicogenomics) offers a powerful approach to not only find active compounds but also to understand their broader biological effects. nih.gov

Future directions in this area include:

Phenotypic Screening: Using HTS to screen for desired changes in cell behavior or appearance, rather than just activity against a single target, to uncover novel mechanisms of action.

Toxicogenomics: Employing genome-wide expression analysis to identify patterns of gene activity that predict potential toxicity, as has been explored for related compounds like furan (B31954). rsc.org This can help prioritize compounds with better safety profiles early on. ecetoc.org

Chemoproteomics: Using chemical probes based on the benzofuran scaffold to identify all protein targets a compound interacts with inside a cell, revealing both on-target and potential off-target effects.

Metabolomics: Analyzing how benzofuran derivatives alter the metabolic profile of cells or organisms to gain a deeper understanding of their functional impact on biological pathways.

Application of Benzofuran Scaffolds in Material Science and Optoelectronics

Beyond their pharmacological applications, benzofuran scaffolds are gaining attention in the field of material science due to their unique electronic and optical properties. tus.ac.jp The rigid, planar structure and π-conjugated system of the benzofuran ring make it a suitable building block for organic electronic materials. researchgate.net

Specifically, benzofuran derivatives that incorporate thiophene (B33073) rings have been investigated for their potential use in organic photovoltaics and organic field-effect transistors (OFETs). nih.govacs.org The electronic properties of these materials can be fine-tuned by modifying the structure of the benzofuran core and its substituents. Research has also explored the photophysical and nonlinear optical properties of functionalized benzofurans, with some derivatives showing potential for optical limiting applications, which are important for protecting sensors and eyes from high-intensity light. researchgate.net

Future research in this domain will likely explore:

Organic Light-Emitting Diodes (OLEDs): Designing novel benzofuran derivatives as emitters or host materials in OLEDs, leveraging their potential for strong fluorescence.

Organic Sensors: Developing benzofuran-based materials for chemical sensors, where interaction with an analyte causes a detectable change in optical or electrical properties.

Advanced Polymers: Incorporating the benzofuran moiety into polymer backbones to create new materials with enhanced thermal stability and specific optoelectronic characteristics. researchgate.net

Fine-Tuning Optoelectronic Properties: Systematically studying how substitutions on the benzofuran and benzoyl rings of compounds like 2-Benzoyl-5-methylbenzofuran affect key properties like the HOMO-LUMO energy gap, charge carrier mobility, and light absorption/emission spectra. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzoyl-5-methylbenzofuran, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A two-step synthesis strategy is commonly employed. First, the benzofuran core is functionalized via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction). The benzoyl group is then introduced via Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling. Optimization includes using Lewis acid catalysts (e.g., AlCl₃) for acylation and controlling reaction temperature to minimize side products. Evidence from benzofuran analogs shows yields up to 76.3% when using optimized stoichiometry and purification techniques like column chromatography .

Q. How should researchers characterize the purity and structural identity of 2-Benzoyl-5-methylbenzofuran using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multiple techniques:

- 1H/13C-NMR : Confirm substituent positions (e.g., methyl at C5, benzoyl at C2) through chemical shift analysis and coupling constants.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1705 cm⁻¹) and aromatic C-H vibrations .

- GCMS/EI-HRMS : Verify molecular ion peaks and resolve discrepancies by repeating measurements under controlled ionization conditions .

- HPLC : Assess purity (>98%) and detect isomers or impurities using reverse-phase columns .

Advanced Research Questions

Q. In pharmacological studies of 2-Benzoyl-5-methylbenzofuran, how can researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite Identification : Use hepatic microsome assays to identify metabolic hotspots (e.g., benzoyl group oxidation) .

- Structural Modifications : Introduce electron-withdrawing groups to stabilize the benzoyl moiety, as seen in related antiproliferative benzofurans .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of 2-Benzoyl-5-methylbenzofuran derivatives for targeted biological activity?

- Methodological Answer :

- Systematic Substituent Variation : Modify the methyl (C5) and benzoyl (C2) groups to assess their roles in binding affinity. For example, replacing methyl with halogens alters steric and electronic profiles .

- Crystallographic Analysis : Resolve X-ray structures to identify key interactions (e.g., hydrogen bonding between the benzoyl group and target proteins) .

- Computational Docking : Use molecular dynamics simulations to predict binding modes and validate with in vitro assays .

Q. When encountering contradictory spectral data (e.g., NMR vs. MS) for 2-Benzoyl-5-methylbenzofuran, what methodological approaches should be employed to resolve such inconsistencies?

- Methodological Answer :